molecular formula C6H8F4O2 B14397531 Propyl 2,2,3,3-tetrafluoropropanoate CAS No. 89841-60-1

Propyl 2,2,3,3-tetrafluoropropanoate

Cat. No.: B14397531
CAS No.: 89841-60-1
M. Wt: 188.12 g/mol
InChI Key: UWWBDCQIJGMTPL-UHFFFAOYSA-N
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Description

Propyl 2,2,3,3-tetrafluoropropanoate (CAS: Not explicitly provided in evidence; synonyms include "Propanoic acid, pentafluoro-, propyl ester" ) is a fluorinated ester compound characterized by a propyl ester group attached to a tetrafluoropropanoic acid backbone.

Properties

CAS No.

89841-60-1

Molecular Formula

C6H8F4O2

Molecular Weight

188.12 g/mol

IUPAC Name

propyl 2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C6H8F4O2/c1-2-3-12-5(11)6(9,10)4(7)8/h4H,2-3H2,1H3

InChI Key

UWWBDCQIJGMTPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,2,3,3-tetrafluoropropanoate can be synthesized through the esterification of 2,2,3,3-tetrafluoropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also involve the use of advanced purification techniques, such as distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include propyl 2,2,3,3-tetrafluoropropanoic acid (oxidation), propyl 2,2,3,3-tetrafluoropropanol (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

Propyl 2,2,3,3-tetrafluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Propyl 2,2,3,3-tetrafluoropropanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Esters and Salts

The table below compares Propyl 2,2,3,3-tetrafluoropropanoate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorination Pattern Key Features/Applications Toxicity/Regulatory Notes
This compound C₆H₈F₄O₂ 188.12* 2,2,3,3-tetrafluoro Potential solvent/intermediate; limited data Not listed as SVHC; lacks explicit toxicity data
Sodium 2,2,3,3-tetrafluoropropanoate C₃F₄O₂Na 166.05* 2,2,3,3-tetrafluoro (salt) Agricultural use (teprapton); ionic form Listed as "teprapton" in pesticide glossary
Octyl 2,2,3,3,3-pentafluoropropanoate C₁₁H₁₅F₅O₂ 274.23* 2,2,3,3,3-pentafluoro Longer alkyl chain; higher hydrophobicity No direct toxicity data
Ethyl 2,3,3,3-tetrafluoropropanoate C₅H₆F₄O₂ 166.10* 2,3,3,3-tetrafluoro Shorter ester chain; isomer differences Structural analog of SVHCs (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid)

*Calculated based on molecular formulas where explicit data were unavailable.

Key Findings:
  • Fluorination Impact: The position and degree of fluorination influence reactivity and environmental persistence. For example, ethyl 2,3,3,3-tetrafluoropropanoate shares structural motifs with SVHCs identified by ECHA due to persistence and bioaccumulation risks .
  • Salt vs. Ester: Sodium 2,2,3,3-tetrafluoropropanoate (teprapton) is ionic, altering solubility and bioavailability compared to neutral esters .

Functional Group Variants: Amides and Acyl Halides

Compounds with tetrafluoropropionyl groups attached to amino acids (e.g., N-(2,2,3,3-tetrafluorthiopropionyl) alanine) exhibit cytotoxicity in cell cultures (e.g., MDBK cells), with IC₅₀ values ranging from 10–100 µM .

Regulatory and Environmental Context

  • SVHCs: Ethyl 2,3,3,3-tetrafluoropropanoate is structurally related to 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid, an SVHC due to reproductive toxicity and environmental persistence .
  • Pesticide Use: Sodium 2,2,3,3-tetrafluoropropanoate (teprapton) highlights agricultural applications, though its environmental fate remains uncharacterized .
  • Non-Fluorinated Analogs: Propyl propionate (non-fluorinated) lacks the stability and bioactivity of fluorinated esters, underscoring the role of fluorine in enhancing material properties .

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